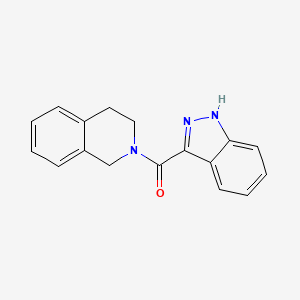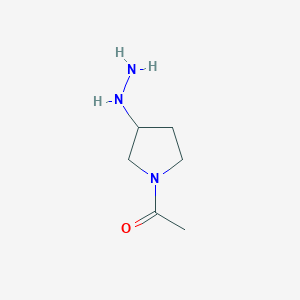
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone is an organic compound with a unique structure that includes a hydrazine group attached to a pyrrolidine ring, which is further connected to an ethanone group
准备方法
The synthesis of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of pyrrolidine with hydrazine under controlled conditions to form the hydrazinyl derivative. This intermediate is then reacted with ethanone or its derivatives to yield the final product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
化学反应分析
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or other proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethanone group can participate in additional chemical interactions.
相似化合物的比较
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Pyrrolidin-1-ylphenyl)ethanone: This compound has a phenyl group instead of a hydrazine group, leading to different chemical properties and applications.
1-(Pyrrolidin-1-yl)ethanone: Lacks the hydrazine group, resulting in reduced reactivity and different biological activity.
1-(3-Pyridinyl)ethanone:
The uniqueness of this compound lies in its combination of the hydrazine group with the pyrrolidine and ethanone moieties, providing a versatile platform for various chemical and biological applications.
属性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC 名称 |
1-(3-hydrazinylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-5(10)9-3-2-6(4-9)8-7/h6,8H,2-4,7H2,1H3 |
InChI 键 |
ZFPPIUTUANQLNP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



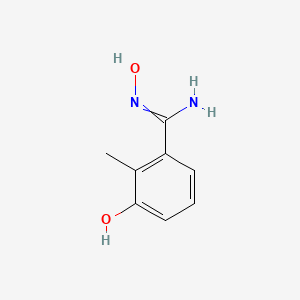
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
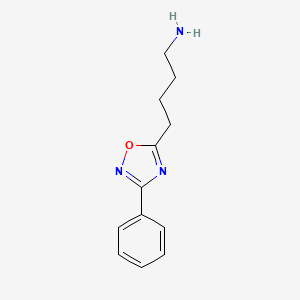
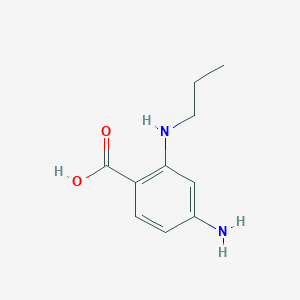
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

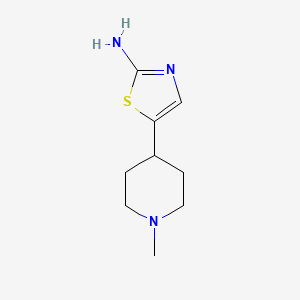
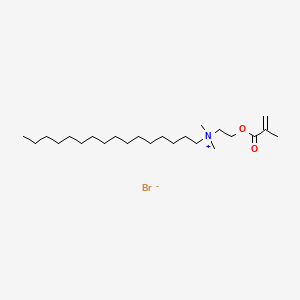

![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
